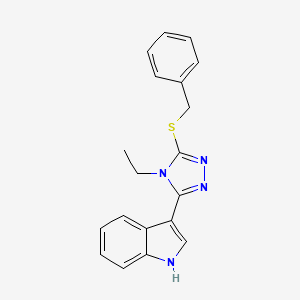

3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Description

Properties

IUPAC Name |

3-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4S/c1-2-23-18(16-12-20-17-11-7-6-10-15(16)17)21-22-19(23)24-13-14-8-4-3-5-9-14/h3-12,20H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQKIPNTKKNNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethyl group.

Introduction of the Benzylthio Group: The benzylthio group is introduced through a nucleophilic substitution reaction where a benzyl halide reacts with a thiol group attached to the triazole ring.

Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling Reaction: The final step involves coupling the triazole and indole moieties, typically through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole-indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole , including the target compound, exhibit significant antimicrobial activity . For instance:

- Mechanism of Action : The triazole ring is known to interfere with fungal cell wall synthesis and has been shown to have activity against various strains of bacteria and fungi. Studies indicate that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungal pathogens .

- Case Studies : In one study, derivatives were tested against Mycobacterium smegmatis and Mycobacterium phlei, revealing promising results in inhibiting bacterial growth . The minimum inhibitory concentrations (MIC) were determined for several derivatives, showing effective antimicrobial properties.

Anticancer Potential

The compound's structural features also suggest potential applications in cancer therapy :

- Molecular Docking Studies : Computational studies have indicated that triazole derivatives can effectively bind to cancer-related targets. For example, docking studies with various proteins associated with cancer pathways have shown favorable interactions, suggesting that these compounds could inhibit tumor growth .

- Experimental Evidence : Compounds similar to the target have been evaluated for their cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation in certain types of cancer cells, highlighting the need for further investigation into their mechanisms of action .

Other Biological Activities

In addition to antimicrobial and anticancer properties, research has suggested other therapeutic applications:

- Antituberculosis Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating their potential as antitubercular agents . This is particularly relevant given the rising incidence of drug-resistant tuberculosis strains.

- Antifungal Properties : The compound has also been evaluated for antifungal activity against various fungal species. Results from studies indicate that certain modifications to the structure can enhance antifungal efficacy .

Summary Table of Research Findings

Mechanism of Action

The mechanism of action of 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, such as matrix metalloproteinases (MMP-2 and MMP-9) . The compound’s ability to disrupt these pathways can lead to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Substituent Effects on the Triazole Ring

4-Substituents

- Ethyl Group (Target Compound): The 4-ethyl substituent is smaller and less sterically demanding compared to bulkier groups like cyclohexyl or aryl moieties in analogues. 4-Aryl Groups (e.g., 4-chlorophenyl in ): Electron-withdrawing groups like Cl may enhance stability and influence π-π interactions in biological targets .

5-Substituents

- Analogues with modified 5-substituents include: Chlorobenzylthio (e.g., 6r in ): The electron-withdrawing Cl atom may increase electrophilicity, affecting reactivity or binding affinity . Pyridin-2-ylthio (): Incorporation of a nitrogen heterocycle introduces hydrogen-bonding capabilities and alters electronic properties .

Indole vs. Other Heterocyclic Attachments

The indole ring in the target compound differs from other heterocycles in analogues:

- Pyridine (): Replacing indole with pyridine removes the NH group, reducing hydrogen-bond donor capacity but increasing aromaticity .

- Coumarin (): Chromen-2-one (coumarin) derivatives exhibit distinct electronic profiles due to the lactone ring, influencing fluorescence and enzyme inhibition .

Physicochemical Properties

Melting points and solubility trends can be inferred from analogues:

Biological Activity

The compound 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 296.39 g/mol. The structure features a triazole ring linked to an indole moiety, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The specific compound under review has demonstrated efficacy against various strains of bacteria and fungi. A study highlighted that compounds containing the triazole ring possess notable activity against Mycobacterium smegmatis and Mycobacterium phlei , suggesting potential applications in treating tuberculosis .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium smegmatis | 32 µg/mL | |

| Mycobacterium phlei | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly its role as a Bcl-2 inhibitor . Bcl-2 is a protein that regulates cell death (apoptosis), and its inhibition can lead to increased cancer cell death. A series of related compounds showed sub-micromolar IC50 values in human cancer cell lines expressing Bcl-2, indicating potent anticancer activity .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzylthio-triazole derivative | Human breast cancer (MCF-7) | 0.5 | |

| Benzylthio-indole derivative | Human lung cancer (A549) | 0.8 | |

| Control (Doxorubicin) | MCF-7 | 0.2 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Antimicrobial Mechanism : The triazole ring interacts with microbial enzymes, disrupting essential metabolic processes.

- Anticancer Mechanism : The compound's ability to inhibit Bcl-2 leads to the activation of apoptotic pathways in cancer cells, promoting cell death .

Case Studies

Several studies have explored the efficacy of triazole derivatives in clinical settings:

- Study on Tuberculosis Treatment : A clinical trial involving patients with multidrug-resistant tuberculosis showed improved outcomes when treated with a regimen including triazole derivatives alongside standard therapy .

- Cancer Cell Line Studies : In vitro studies demonstrated that the benzylthio-substituted triazoles induced apoptosis in various cancer cell lines, confirming their potential as therapeutic agents against malignancies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves sequential cyclization and functionalization. For example, indole precursors are coupled with triazole-thioether moieties via nucleophilic substitution or copper-catalyzed reactions (as seen in triazole-linked analogs in ). Optimization includes:

- Temperature control : Reactions often proceed at 60–80°C in DMF or PEG-400 solvents ().

- Catalysts : CuI or PdCl₂(PPh₃)₂ enhances coupling efficiency ().

- Purification : Column chromatography with gradients like 70:30 ethyl acetate/hexane improves purity (). Yield improvements (e.g., 22–52%) require stoichiometric adjustments and inert atmospheres.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Confirm indole NH (~10–12 ppm), benzylthio S–CH₂ (δ ~3.8–4.2 ppm), and triazole ring protons ().

- HRMS : Verify molecular weight (e.g., calculated [M+H⁺] for C₁₉H₁₈N₄S: 347.12 g/mol) ().

- TLC : Monitor reaction progress using Rf values ().

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL refines anisotropic displacement parameters, addressing disorder in ethyl or benzylthio groups (common in flexible substituents).

- Validation : ORTEP-3 ( ) visualizes thermal ellipsoids to confirm bond angles and torsional strain.

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

- Methodology : Contradictions may arise from assay conditions or off-target effects. Mitigation includes:

- Dose-response curves : Validate IC₅₀ consistency across replicates ().

- Selectivity profiling : Compare activity against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory targets).

- Structural analogs : Test derivatives (e.g., replacing benzylthio with methylsulfonyl) to isolate pharmacophores ().

Q. How can computational modeling predict interactions with biological targets?

- Methodology : Combine docking (AutoDock Vina) and MD simulations (GROMACS):

- Ligand preparation : Optimize geometry with Gaussian09 using B3LYP/6-31G(d) ().

- Binding site analysis : Map hydrophobic pockets (e.g., triazole’s N-atoms for H-bonding with kinases).

- Free energy calculations : MM-PBSA evaluates binding affinity (ΔG) for SAR refinement ().

Data Analysis & Optimization

Q. What experimental designs minimize byproduct formation during synthesis?

- Methodology :

- Protecting groups : Temporarily shield indole NH during triazole formation ().

- Stepwise addition : Introduce benzylthio after triazole cyclization to avoid sulfur oxidation.

- Real-time monitoring : Use HPLC-MS to detect intermediates ().

Q. How do substituents on the benzylthio group affect physicochemical properties?

- Methodology :

- LogP measurements : Compare analogs with electron-withdrawing (e.g., 4-Br in ) vs. donating groups (e.g., 3-OCH₃ in ).

- Solubility assays : Shake-flask method in PBS (pH 7.4) identifies derivatives with >50 μM solubility for in vivo studies.

- Stability tests : Incubate at 37°C for 72h; LC-MS tracks degradation (e.g., sulfide oxidation to sulfoxide).

Mechanistic Studies

Q. What in vitro assays elucidate the compound’s mechanism of action?

- Methodology :

- Enzyme inhibition : Fluorescence polarization for kinase activity ().

- Cellular uptake : Confocal microscopy with fluorescent tags (e.g., BODIPY) quantifies intracellular accumulation.

- ROS detection : DCFH-DA assay evaluates antioxidant potential ().

Q. How can metabolic stability be improved for pharmacokinetic optimization?

- Methodology :

- Liver microsome assays : Identify CYP450-mediated oxidation sites (e.g., ethyl group hydroxylation).

- Deuterium incorporation : Stabilize vulnerable positions (e.g., C–D bonds at benzylic carbons).

- Prodrug design : Mask indole NH with acetyl groups to enhance oral bioavailability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.